4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
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Overview
Description
4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, making it an interesting subject for research and application in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the reaction of isatins with cyanoacetic acid derivatives and α-methylenecarbonyl compounds in the presence of a base such as triethylamine . This reaction is usually carried out in ethanol as a solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted spiro compounds.
Scientific Research Applications
4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydrospiro[indole-3,4’-oxane]
- 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]
- 2’-Amino-1,2-dihydrospiro[(3H)-indole-3,4’-(4’H)-pyran]-2-ones
Uniqueness
4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxyspiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)13(12(15)14-9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFVYYBLRKIBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CCOCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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